molecular formula C9H10N2O B8819635 1-(1H-Indazol-7-yl)ethanol CAS No. 181820-42-8

1-(1H-Indazol-7-yl)ethanol

Cat. No.: B8819635
CAS No.: 181820-42-8
M. Wt: 162.19 g/mol
InChI Key: IYBAOWXRLUWOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Indazol-7-yl)ethanol (CAS 181820-42-8) is a chemical compound featuring the indazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The indazole core is recognized as a privileged structure in pharmaceutical development due to its diverse biological activities . This compound has a molecular formula of C 9 H 10 N 2 O and a molecular weight of 162.19 g/mol . The indazole scaffold is a key pharmacophore in several marketed drugs and clinical candidates, underpinning its broad research value. It is found in FDA-approved medications such as pazopanib (a multi-kinase inhibitor for cancer therapy), granisetron (a 5-HT3 receptor antagonist used as an antiemetic), and axitinib (an anticancer agent) . The intrinsic properties of the indazole ring make it a versatile building block for developing novel therapeutic agents. Research into indazole derivatives spans multiple areas, including antibacterial, antifungal, anticancer, anti-inflammatory, and anti-Parkinson's agents . The reactivity of the NH-indazole group also allows for further functionalization, for instance, through reactions with aldehydes, which can be utilized to create diverse chemical libraries for biological screening . As such, this compound serves as a valuable synthetic intermediate for researchers designing and synthesizing new bioactive molecules in hit-to-lead and lead optimization campaigns. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181820-42-8

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-(1H-indazol-7-yl)ethanol

InChI

InChI=1S/C9H10N2O/c1-6(12)8-4-2-3-7-5-10-11-9(7)8/h2-6,12H,1H3,(H,10,11)

InChI Key

IYBAOWXRLUWOMF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1NN=C2)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1 1h Indazol 7 Yl Ethanol

Reactions at the Indazole Nitrogen Atoms

The indazole core contains two nitrogen atoms, N1 and N2, which are nucleophilic and can undergo reactions such as alkylation and acylation. The regioselectivity of these reactions is a critical aspect of indazole chemistry, often influenced by steric and electronic factors of substituents on the ring, the nature of the electrophile, and the reaction conditions employed. beilstein-journals.org

N-Alkylation and N-Acylation Reactions

Alkylation of the indazole ring system typically results in a mixture of N1 and N2 substituted products. The ratio of these isomers is highly dependent on the reaction conditions. For instance, the use of a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) generally favors the formation of the N1-alkylated product. beilstein-journals.org This selectivity is attributed to the thermodynamic stability of the resulting N1 isomer. Conversely, different conditions can drive the reaction toward the N2 position.

Studies on various substituted indazoles have shown that both steric and electronic effects of ring substituents significantly impact the N1/N2 regioselectivity. beilstein-journals.org For example, indazoles with electron-withdrawing groups at the C7 position, such as nitro or methoxycarbonyl, have demonstrated high selectivity for N2 alkylation. beilstein-journals.org While specific studies on 1-(1H-indazol-7-yl)ethanol are not prevalent, analogous reactions on other 7-substituted indazoles provide insight. For example, the alkylation of methyl 1H-indazole-7-carboxylate shows that chelation effects can drive regioselectivity. beilstein-journals.org

N-acylation is another important transformation. Generally, N-acylation is considered to yield the N1-substituted regioisomer, which is thermodynamically more stable. This can sometimes proceed through the initial formation of the N2-acylindazole, which then isomerizes to the more stable N1 product. beilstein-journals.org

Table 1: General Conditions for Regioselective N-Alkylation of Indazoles

Product Reagents and Conditions Selectivity Rationale
N1-Alkyl Indazole NaH, Alkyl Halide, THF High N1 selectivity Formation of the more thermodynamically stable isomer. beilstein-journals.orgbeilstein-journals.org
N2-Alkyl Indazole Weak base (e.g., dicyclohexylmethylamine), SEM-Cl High N2 selectivity Proceeds via N2 quaternization followed by deprotonation at N1. mobt3ath.com

| N1-Alkyl Indazole | Cs₂CO₃, Alkylating Agent | High N1 selectivity | Driven by chelation of the cation with N2 and a coordinating group at C7. beilstein-journals.org |

Tautomeric Equilibrium and Isomerization Pathways (1H vs. 2H)

Indazoles exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. Generally, the 1H-tautomer, which has a benzenoid structure, is thermodynamically more stable and therefore predominates over the 2H-tautomer, which has a quinonoid structure. beilstein-journals.orgsci-hub.se The energy difference between the two tautomers means that the 1H form is typically the major species in solution and the solid state. beilstein-journals.orgsci-hub.se

The position of this equilibrium can be influenced by substituents and the solvent. For some substituted indazoles, the 2H-tautomer can be stabilized. mdpi.com For instance, in certain solvents, intramolecular hydrogen bonding can favor the 2H form. researchgate.net While direct experimental data on the tautomeric equilibrium of this compound is limited, theoretical studies on related indazoles confirm the general preference for the 1H tautomer, though the energy difference can be small. beilstein-journals.orgmdpi.com The isomerization between the two forms is generally rapid, proceeding through proton transfer, which can be mediated by solvent molecules.

Transformations of the Ethanol (B145695) Functional Group

The secondary alcohol of the this compound moiety is a key site for functional group interconversion, allowing for oxidation to a ketone or conversion into esters and ethers.

Oxidation Reactions

The secondary alcohol group can be oxidized to the corresponding ketone, 1-(1H-indazol-7-yl)ethanone. This transformation is a standard reaction in organic synthesis and can be achieved using a variety of oxidizing agents. Common reagents for this type of oxidation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and conditions for Swern or Dess-Martin periodinane oxidation.

A study involving the synthesis of Akt inhibitors described a two-step process where a related indazolyl alcohol was oxidized to the ketone using manganese dioxide in dioxane at elevated temperatures. nih.gov Another analogous oxidation, converting 1-(1H-benzo[d]imidazol-2-yl)ethanol to the corresponding ethanone (B97240), was achieved catalytically using a ruthenium complex with hydrogen peroxide as the oxidant. researchgate.net These examples suggest that similar methods would be effective for the oxidation of this compound.

Table 2: Representative Oxidation Methods for Secondary Alcohols

Oxidizing Agent Typical Solvent Conditions Product
Manganese Dioxide (MnO₂) Dioxane, CH₂Cl₂ Reflux Ketone
Pyridinium Chlorochromate (PCC) CH₂Cl₂ Room Temperature Ketone
Dess-Martin Periodinane CH₂Cl₂ Room Temperature Ketone

Esterification and Etherification Reactions

The hydroxyl group of the ethanol substituent can readily undergo esterification and etherification. Esterification can be carried out by reacting the alcohol with an acyl chloride or a carboxylic acid, often in the presence of a catalyst or coupling agent. For example, the reaction with an acyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding ester. Similarly, coupling with a carboxylic acid using reagents like DCC (dicyclohexylcarbodiimide) or HATU is a standard method. jocpr.com

Etherification can be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which is then treated with an alkyl halide. Another relevant transformation is the formation of an acetoxyethyl group via reaction with acetic anhydride (B1165640), a reaction demonstrated on a related 1H-benzo[f]indazole-4,9-dione system. nih.gov

Electrophilic and Nucleophilic Reactions on the Indazole Aromatic Ring

The benzene (B151609) portion of the indazole ring system can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused pyrazole (B372694) ring and the 7-(1-hydroxyethyl) substituent. The pyrazole portion of the molecule is generally deactivating, but directs electrophiles to specific positions. Classical studies on unsubstituted indazole show a general reactivity order for electrophilic substitution as C5 > C3 > C7. mobt3ath.com

Nucleophilic aromatic substitution on the benzene ring of indazole is less common and typically requires the presence of strong electron-withdrawing groups, such as a nitro group, to activate the ring. researchgate.net

Mechanistic Studies of Formation and Transformation Pathways

The formation of N-substituted indazoles, such as this compound, proceeds via the reaction of the indazole nucleus with a carbonyl compound, in this case, acetaldehyde (B116499). The mechanistic pathways of such additions are influenced by reaction conditions, including the presence of acid or base, and the nature of substituents on the indazole ring.

The addition of aldehydes to N-unsubstituted indazoles is a well-established, reversible reaction that can proceed through different mechanisms depending on the reaction medium. acs.orgcsic.es While specific studies on the reaction with acetaldehyde leading to this compound are not extensively detailed in the literature, a comprehensive understanding can be derived from detailed investigations into the analogous reaction with formaldehyde (B43269). acs.orgcsic.es

In acidic conditions, the reaction mechanism is believed to involve the protonated form of the aldehyde. acs.org Given that formaldehyde is a much weaker base than indazole, a direct reaction between a protonated indazolium cation and the neutral aldehyde is considered unlikely. acs.org The more plausible pathway involves the nucleophilic attack of the neutral indazole on the protonated aldehyde. For indazole, which exists in two tautomeric forms (1H and 2H), the reaction can theoretically lead to two different isomers, the N1- and N2-substituted products. Experimental and theoretical studies on the reaction of indazole with formaldehyde have shown that the N1-substituted product, (1H-indazol-1-yl)methanol, is predominantly formed. acs.orgcsic.es This preference is attributed to the greater thermodynamic stability of the N1-isomer. acs.org

The reaction can be depicted in several formal steps:

Protonation of the aldehyde by the acid catalyst.

Nucleophilic attack by either the N1 or N2 nitrogen of the indazole on the activated carbonyl carbon.

Deprotonation to yield the final alcohol product.

For 7-substituted indazoles, the position of the substituent can influence the regioselectivity of the reaction. A substituent at the C7 position can exert steric hindrance, potentially affecting the rate of attack at the adjacent N1 position. thieme-connect.de However, electronic effects of the substituent also play a critical role. For instance, in the case of 7-nitro-1H-indazole reacting with formaldehyde, the formation of the N2-adduct is observed, which can then isomerize to the N1-adduct. acs.org This suggests that the kinetic product may differ from the thermodynamic product.

In neutral or basic conditions, the reaction likely proceeds through the nucleophilic attack of the indazolyl anion on the neutral aldehyde. The regioselectivity of N-alkylation under basic conditions is sensitive to factors such as the solvent, temperature, and the nature of the counter-ion. beilstein-journals.org Density Functional Theory (DFT) calculations on the alkylation of substituted indazoles have shown that chelation of the cation by the indazole anion can direct the substitution to the N1 position. beilstein-journals.org

The addition of aldehydes to azoles is a reversible process. acs.orgcsic.es The equilibrium is more favorable for aldehydes compared to ketones. acs.orgcsic.es While the forward reaction with formaldehyde is often considered nearly irreversible, the adducts can decompose, especially upon heating in water, indicating the reversibility of the process. acs.org

The formation of this compound is governed by both kinetic and thermodynamic factors. The regioselectivity (N1 versus N2 substitution) is a key aspect that is influenced by the relative energies of the transition states leading to the two isomers (kinetic control) and the relative stabilities of the final products (thermodynamic control). connectjournals.com

Thermodynamic Considerations:

For the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. acs.org Theoretical calculations (B3LYP/6-311++G(d,p)) for the formaldehyde adduct of unsubstituted indazole show that the N1-substituted isomer is about 20 kJ·mol⁻¹ more stable than the N2-substituted isomer. acs.org This thermodynamic preference is a significant driving force for the formation of N1-products.

The stability of the resulting indazolyl alcohol is also influenced by intermolecular interactions. X-ray crystallography studies of (1H-indazol-1-yl)methanol derivatives show the formation of dimers through intermolecular hydrogen bonding between the hydroxyl group and the N2 atom of an adjacent molecule. acs.org

The table below summarizes key thermodynamic data for indazole and its derivatives, which provides a basis for understanding the formation of this compound.

Compound/SystemThermodynamic ParameterValue (kJ·mol⁻¹)MethodReference
Indazole TautomersΔE (E2H - E1H)15MP2/6-31G** acs.org
(Indazol-1-yl)methanol vs. (Indazol-2-yl)methanolΔE (EN2 - EN1)20B3LYP/6-311++G(d,p) acs.org
Methyl 5-bromo-1H-indazole-3-carboxylate AlkylationΔΔG (N1 vs N2)-2.6DFT beilstein-journals.org

Kinetic Considerations:

Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. In the alkylation of indazoles, N2-substituted products are often considered to be the kinetically favored products under certain conditions. connectjournals.com However, these can subsequently isomerize to the more thermodynamically stable N1-isomers, especially at higher temperatures or over longer reaction times.

For the reaction of 7-nitro-1H-indazole with formaldehyde, the initial formation of the N2-adduct suggests that the transition state leading to this isomer is lower in energy than that leading to the N1-adduct. acs.org The subsequent isomerization to the N1-product underscores the thermodynamic preference for the latter. DFT calculations on the alkylation of a substituted indazole (methyl 5-bromo-1H-indazole-3-carboxylate) indicated that non-covalent interactions between a cesium cation and the indazole anion can lower the transition state energy for N2-alkylation by 2.6 kcal/mol (approximately 10.9 kJ/mol). beilstein-journals.org

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, offering detailed information about the atomic connectivity and the chemical environment of nuclei such as protons (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

A hypothetical ¹H NMR spectrum of 1-(1H-Indazol-7-yl)ethanol would be expected to show distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals would be influenced by the electron density around the protons. For instance, the protons on the indazole ring would likely appear in the aromatic region of the spectrum. The protons of the ethanol (B145695) substituent—the methine (CH), methyl (CH₃), and hydroxyl (OH) protons—would each have characteristic chemical shifts.

Furthermore, the splitting pattern of these signals, governed by spin-spin coupling, would reveal the number of neighboring protons. The coupling constants (J) would provide valuable information about the dihedral angles between adjacent protons, aiding in the conformational analysis of the ethanol side chain relative to the indazole ring.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in this compound. This would allow for the complete mapping of the carbon skeleton. The chemical shifts of the carbon atoms in the indazole ring would be indicative of their position within the heterocyclic system. The carbons of the ethanol side chain, specifically the methine and methyl carbons, would also exhibit characteristic resonances.

¹⁵N NMR spectroscopy would be instrumental in characterizing the nitrogen atoms of the indazole ring. The chemical shifts of the two nitrogen atoms would provide insight into their electronic environment and hybridization state, helping to distinguish between the N1 and N2 positions of the pyrazole (B372694) moiety fused to the benzene (B151609) ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

HRMS would be crucial for determining the exact elemental composition of this compound. By measuring the mass with very high precision, it would be possible to confirm the molecular formula, C₉H₁₀N₂O, and distinguish it from other compounds with the same nominal mass.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the indazole, C-H stretches of the aromatic and aliphatic portions, and C=C and C=N stretches within the indazole ring system.

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Conformation and Torsion Angles

Should a single crystal of this compound be successfully analyzed, the resulting crystallographic data would reveal its preferred molecular conformation in the solid state. Key parameters, such as the torsion angles defining the orientation of the ethanol substituent relative to the indazole ring, would be precisely determined. For instance, the torsion angle between the plane of the indazole ring and the C-C bond of the ethanol group would be a critical descriptor of the molecule's shape.

Table 1: Hypothetical Torsion Angles for this compound This table is illustrative and requires experimental data for validation.

Atoms Defining AngleTorsion Angle (°)
C6-C7-C(ethanol)-OData not available
N1-C7-C(ethanol)-C(methyl)Data not available

Analysis of Intermolecular Interactions and Crystal Packing (Hydrogen Bonding, π-Stacking)

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, key interactions would be anticipated:

Hydrogen Bonding: The presence of a hydroxyl (-OH) group on the ethanol moiety and the N-H group of the indazole ring makes them potent hydrogen bond donors. The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors. These interactions are crucial in directing the assembly of molecules in the crystal lattice. mdpi.comnih.gov It is highly probable that strong O-H···N or N-H···O hydrogen bonds would be observed, linking molecules into chains, dimers, or more complex three-dimensional networks. researchgate.netresearchgate.net

π-Stacking: The aromatic indazole ring is capable of engaging in π-π stacking interactions. rsc.org These interactions, where the electron clouds of adjacent aromatic rings overlap, would contribute significantly to the stability of the crystal structure. The specific geometry (e.g., parallel-displaced or T-shaped) and the distance between the interacting rings would be determined from the crystallographic data.

Table 2: Potential Intermolecular Interactions in Crystalline this compound This table is illustrative and requires experimental data for validation.

Interaction TypeDonorAcceptorDistance (Å)
Hydrogen BondO-H (ethanol)N (indazole)Data not available
Hydrogen BondN-H (indazole)O-H (ethanol)Data not available
π-π StackingIndazole RingIndazole RingData not available

Computational Chemistry and Theoretical Modeling of 1 1h Indazol 7 Yl Ethanol

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, which dictates the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been successfully applied to study various indazole derivatives, providing accurate descriptions of their molecular geometries and electronic properties. researchgate.netdergipark.org.tr DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G++(d,p), can be employed to optimize the geometry of 1-(1H-Indazol-7-yl)ethanol. researchgate.net This process determines the most stable arrangement of atoms by finding the minimum energy conformation.

Key electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.netdergipark.org.tr The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for assessing the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.netdergipark.org.tr

Furthermore, DFT allows for the calculation of various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity, which provide a quantitative measure of the molecule's reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. bohrium.com

ParameterDescriptionTypical Application for this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides bond lengths, bond angles, and dihedral angles for the most stable conformation.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's electron-accepting ability.
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.Relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netdergipark.org.tr
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential reactions. bohrium.com

Spectroscopic Property Prediction

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of compounds.

Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govacs.orgresearchgate.net This method, often used in conjunction with DFT (e.g., GIAO/B3LYP/6-311++G(d,p)), has proven to provide a sound basis for experimental NMR observations in indazole derivatives. nih.govacs.orgresearchgate.net

By calculating the absolute shieldings of nuclei (e.g., ¹H, ¹³C), theoretical chemical shifts can be predicted. acs.org These calculated shifts are then compared with experimental data to confirm the structure of the synthesized compound. nih.govacs.org For this compound, GIAO calculations can predict the ¹H and ¹³C NMR spectra, helping to assign specific signals to the corresponding atoms in the molecule. This is particularly useful for distinguishing between isomers and tautomers, as the chemical shifts of the ring carbons and protons are sensitive to the position of the substituent and the tautomeric form. nih.gov For instance, the ¹³C chemical shift of the C3 carbon is known to differ significantly between N1- and N2-substituted indazoles. nih.gov

Mechanistic Computational Studies

Computational chemistry is a powerful tool for exploring reaction mechanisms, allowing for the identification of intermediates and transition states that may be difficult to observe experimentally.

Reaction Pathway Exploration and Transition State Analysis

DFT calculations can be used to map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways. researchgate.netbohrium.com This involves locating the transition state (TS) structures, which represent the energy maxima along the reaction coordinate, and calculating the activation energy barriers. researchgate.net

For reactions involving indazoles, such as their formation or subsequent functionalization, computational studies can elucidate the step-by-step mechanism. researchgate.netbohrium.com For example, in the formation of indazole carbamic acids, DFT calculations have been used to find the transition states and determine the energetic profile of the reaction. researchgate.net Similarly, for a potential synthesis or reaction of this compound, computational modeling could be used to explore different mechanistic possibilities, calculate the activation energies for each step, and identify the rate-limiting step. This provides a detailed understanding of the reaction kinetics and thermodynamics. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. In the context of drug discovery and development, MD simulations provide critical insights into the stability of a ligand when bound to its biological target, such as a protein or enzyme, and analyze its conformational behavior within the binding site.

While specific MD simulation studies on this compound are not extensively documented in publicly available research, the methodology has been widely applied to various other indazole derivatives to assess their potential as therapeutic agents. These studies demonstrate the utility of MD simulations in validating the binding modes and stability of indazole-based compounds.

For instance, MD simulations have been performed on indazole derivatives reported as potent inhibitors of Hypoxia-inducible factor (HIF)-1α, a key factor in tumor metastasis. nih.gov These simulations showed that the most potent compound remained stable within the active site of the HIF-1α protein, confirming a good binding efficiency. nih.gov Similarly, simulations of a complex involving an indazole derivative and the enzyme trypanothione (B104310) reductase (TryR) from Leishmania parasites showed that the complex maintained a stable equilibrium, with a structural deviation of approximately 1–3 Å. nih.gov This stability was further supported by high binding free energies calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. nih.gov

In another study focusing on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, MD simulations were employed to rigorously assess the stability of the ligand-protein complexes. The results indicated a consistent and robust binding of the most potent compounds within the binding sites of their target proteins. researchgate.net These examples underscore the crucial role of MD simulations in confirming the stability of interactions between indazole-based ligands and their protein targets, a critical step in the rational design of new inhibitors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. innovareacademics.in This approach is instrumental in medicinal chemistry for predicting the activity of new, unsynthesized molecules and for understanding the structural features that are crucial for their therapeutic effects. aboutscience.eu

Both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed for various series of indazole derivatives to guide the design of new potent compounds. longdom.org

2D-QSAR models correlate biological activity with 2D structural descriptors, which are numerical representations of a molecule's topology and physicochemical properties, such as molecular weight, logP, and connectivity indices. aboutscience.eu These models are often developed using statistical methods like Multiple Linear Regression (MLR). longdom.orgresearchgate.net For a series of 109 indazole derivatives evaluated as Tyrosine Threonine Kinase (TTK) inhibitors, a highly predictive 2D-QSAR model was generated using MLR. longdom.org This model demonstrated robust statistical significance, indicating a strong correlation between the selected descriptors and the anticancer activity. longdom.orgresearchgate.net

3D-QSAR models go a step further by considering the three-dimensional structure of the molecules. nih.gov These models analyze the steric and electrostatic fields surrounding the aligned molecules to determine how these fields correlate with biological activity. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. For the same series of TTK inhibitors, a 3D-QSAR model was developed using the k-Nearest Neighbor (kNN) approach, which also showed high predictive accuracy. longdom.orgresearchgate.net Field and Gaussian-based 3D-QSAR studies have also been performed on indazole derivatives as HIF-1α inhibitors, with the resulting models validated through various statistical measures generated by partial least squares (PLS). nih.gov

The statistical quality of QSAR models is paramount for their predictive power. Key parameters include the squared correlation coefficient (r²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's internal predictability. researchgate.net An external validation using a test set of compounds, measured by pred_r², confirms the model's ability to predict the activity of new molecules. researchgate.net

Table 1: Statistical Results of QSAR Models for Indazole Derivatives
QSAR Model TypeTargetr² (Correlation Coefficient)q² (Internal Validation)pred_r² (External Validation)Reference
2D-QSAR (MLR)TTK Inhibitors0.95120.89980.8661 longdom.orgresearchgate.net
3D-QSAR (kNN-MFA)TTK Inhibitors-0.9132- longdom.orgresearchgate.net
2D-QSAR (MLR)GSK-3β Inhibitors0.86720.8212- innovareacademics.in
2D-QSARSAH/MTAN Inhibitors0.852-0.685 aboutscience.eu

A major benefit of QSAR modeling is the identification of key molecular features that govern biological activity. longdom.org By analyzing the descriptors in a 2D-QSAR model or the contour maps from a 3D-QSAR model, researchers can understand what structural modifications are likely to enhance potency.

Studies on indazole derivatives have consistently highlighted the importance of several key attributes:

Steric Properties : 3D-QSAR studies frequently reveal that the size and shape of substituents are critical. researchgate.net Steric contour maps can indicate regions where bulky groups are favored, suggesting they may fit into a specific hydrophobic pocket in the target protein, as well as regions where bulk is detrimental, likely due to steric clashes. nih.gov For TTK inhibitors, steric descriptors were found to be crucial factors governing their anticancer activity. longdom.org

Electrostatic Properties : The distribution of charge within the molecule is another dominant factor. nih.govinnovareacademics.in Electrostatic contour maps from 3D-QSAR models show areas where positive or negative potential is favorable for activity. This suggests the importance of electrostatic interactions, such as hydrogen bonds or ionic interactions, with amino acid residues in the target's active site. innovareacademics.in For indazole derivatives targeting GSK-3β, the electrostatic potential was identified as an important descriptor. innovareacademics.in

Hydrophobicity : The lipophilicity of the molecule, often represented by descriptors like SlogP, plays a significant role in activity. innovareacademics.in This attribute influences not only the binding to hydrophobic pockets in the target but also the molecule's ability to cross cell membranes. For GSK-3β inhibitors, hydrophobicity was a key descriptor in the developed QSAR models. innovareacademics.in

Structure Activity Relationship Sar Studies and Structural Modification of 1 1h Indazol 7 Yl Ethanol Analogues

Systematic Substitution on the Indazole Core

Effects of Substitution at C3, C4, C5, C6, and C7 Positions

Systematic substitution on the carbocyclic part of the indazole ring has revealed significant SAR trends.

C3-Position: Functionalization at the C3 position is a common strategy in the development of indazole-based compounds. nih.gov For instance, the introduction of aryl groups at this position has been shown to be crucial for certain inhibitory activities. nih.gov The nature of the substituent at C3 can significantly modulate the biological profile of the molecule. nih.gov

C4-Position: Studies on indazole arylsulfonamides have shown that methoxy- or hydroxyl-containing groups are potent substituents at the C4 position. acs.org The pKa of the molecule can be influenced by substituents at this position, with a methoxy (B1213986) group shown to increase the pKa. acs.org

C5 and C6-Positions: Research has indicated that for certain biological targets, only small groups are well-tolerated at the C5 and C6 positions. acs.orgsioc-journal.cn In some series of compounds, C6-substituted analogues were preferred over C5 or C7 substituted ones. acs.org For example, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indazole-5-carboxamide and its C6-formamide counterpart have demonstrated significant antitumor activity. sioc-journal.cn

C7-Position: The steric and electronic properties of substituents at the C7 position can have a pronounced effect on regioselectivity during N-alkylation. researchgate.net For example, the presence of a nitro or a carboxylate group at the C7 position can lead to excellent N2-regioselectivity. researchgate.net The synthesis of 7-fluoro analogues has also been explored in the context of developing CCR4 antagonists. acs.org

PositionSubstituent TypeObserved Effects
C3 Aryl groupsCrucial for certain inhibitory activities. nih.gov
C4 Methoxy, HydroxylPotent substituents for certain biological targets; can increase pKa. acs.org
C5 Small groupsGenerally well-tolerated. acs.org
C6 Small groupsOften preferred over C5 or C7 substitution for some activities. acs.org
C7 Nitro, CarboxylateCan direct N-alkylation to the N2 position. researchgate.net
C7 FluoroExplored for specific antagonist development. acs.org

Influence of N1 and N2 Substitution on Molecular Properties

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be substituted, leading to two distinct series of isomers with different properties. mdpi.com The regioselectivity of N-alkylation is influenced by various factors, including the reaction conditions and the nature of substituents on the indazole core. researchgate.netmdpi.com

Generally, N1-isomers are thermodynamically more stable, while N2-isomers are often the kinetically favored products. mdpi.com The choice of base and solvent can significantly affect the ratio of N1 to N2 alkylated products. mdpi.com For instance, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation, particularly with electron-deficient indazoles. researchgate.net Conversely, certain substituents, such as a nitro group at C7, can direct alkylation towards the N2 position. researchgate.net

The nature of the substituent on the nitrogen atom also plays a critical role. For example, in a series of indazole arylsulfonamides, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent. acs.org The basicity of these amino groups also influenced properties like oral absorption. acs.org

Modifications of the Ethanol (B145695) Side Chain

Alterations to the 1-ethanol side chain at the 7-position of the indazole ring provide another avenue for modulating the pharmacological profile.

Homologation and Branching Effects

The length and branching of the alkyl chain can impact biological activity. While specific data on the homologation and branching of the ethanol side chain of 1-(1H-Indazol-7-yl)ethanol is not extensively detailed in the provided search results, general principles of medicinal chemistry suggest that these modifications can influence factors such as lipophilicity, steric interactions with the target protein, and metabolic stability. For instance, increasing the chain length or introducing branching can alter the compound's ability to fit into a binding pocket.

Introduction of Heteroatoms within the Side Chain

The incorporation of heteroatoms like oxygen or nitrogen into the side chain can introduce hydrogen bonding capabilities and alter the polarity of the molecule. This can lead to improved interactions with biological targets and enhanced pharmacokinetic properties. For example, in related indazole derivatives, the introduction of morpholine (B109124) groups was explored to improve oral absorption, although it also led to high clearance. acs.org

Stereochemical Investigations and Chiral Synthesis for Enantiomeric Forms

Since this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. The stereochemistry of a molecule is often crucial for its biological activity, as enantiomers can exhibit different potencies and even different pharmacological effects. google.com

The synthesis of single enantiomers can be achieved through asymmetric synthesis or by the resolution of racemic mixtures. google.com Chiral High-Performance Liquid Chromatography (HPLC) is a common technique used for the separation and analysis of enantiomers. google.com

In the broader context of chiral indazole derivatives, studies have shown significant differences in the biological activity of enantiomers. For example, in a series of synthetic cannabinoid receptor agonists with an indazole core, the (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer. frontiersin.org The development of enantioselective microbial reduction methods and enzymatic resolutions are key strategies for obtaining optically active alcohols and other chiral intermediates for the synthesis of pharmaceuticals. nih.gov

Computational Design and Virtual Screening of New Analogues

Due to the lack of specific published research on this compound, this section cannot be populated with detailed research findings, data tables, or specific examples of computational design and virtual screening of its new analogues. The scientific literature does not currently provide the necessary data to fulfill the requested content for this specific topic.

Advanced Research Avenues and Interdisciplinary Considerations

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery and materials science. For derivatives of 1-(1H-Indazol-7-yl)ethanol, this integrated approach allows for the rational design of novel molecules with tailored properties.

Computational techniques, such as molecular docking and quantum chemical calculations, are employed to predict the binding affinities and interaction modes of indazole derivatives with biological targets. tandfonline.comnih.govmdpi.com For instance, molecular docking studies have been used to investigate the binding of indazole derivatives to enzymes like the breast cancer aromatase enzyme, identifying key interactions with active site residues. derpharmachemica.com These in silico analyses help prioritize compounds for synthesis, thereby streamlining the drug discovery process. tandfonline.com

Density Functional Theory (DFT) calculations are another powerful tool, providing insights into the electronic structure, reactivity, and spectroscopic properties of indazole derivatives. rsc.orgdergipark.org.trdergipark.org.tr These theoretical calculations can predict parameters like HOMO-LUMO energy gaps, which are indicative of a molecule's reactivity. dergipark.org.tr Such computational studies, when combined with experimental data, provide a comprehensive understanding of the structure-activity relationships of these compounds. researchgate.net

Development of Novel Synthetic Strategies for Complex this compound Derivatives

The synthesis of complex molecules derived from this compound is a dynamic area of research, with a continuous drive to develop more efficient and versatile synthetic methods. nih.gov Researchers are exploring novel strategies to introduce diverse functional groups and build intricate molecular architectures around the indazole core. researchgate.net

One area of focus is the development of one-pot synthesis methods, which offer a streamlined approach to constructing highly functionalized indazole derivatives. chemicalbook.comrsc.org For example, a one-pot method for the regioselective synthesis of N-alkylated indazoles has been developed using readily available starting materials. primescholars.com Transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have also proven to be highly effective for creating C-C bonds and synthesizing a variety of indazole derivatives. rsc.orgmdpi.com

Furthermore, innovative cyclization and annulation reactions are being explored to build fused heterocyclic systems containing the indazole moiety. rsc.orgnih.gov These advanced synthetic strategies not only provide access to a wider range of complex derivatives but also open up new possibilities for discovering compounds with unique biological activities.

Exploration of New Reaction Pathways for Highly Functionalized Indazoles

The functionalization of the indazole core at specific positions is crucial for fine-tuning its chemical and biological properties. Researchers are actively exploring new reaction pathways to achieve regioselective functionalization, particularly at the C-3 position of the indazole ring. mdpi.com

Direct C-H functionalization has emerged as a powerful strategy for introducing various substituents onto the indazole scaffold. rsc.orgresearchgate.netmdpi.com This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient. For instance, Rh(III)-catalyzed C-H activation has been successfully employed for the synthesis of 1H-indazoles. rsc.org

Other novel reaction pathways being investigated include metal-free C-3 functionalization under aerobic conditions and electrochemical methods for regioselective modifications. researchgate.net These new methodologies are expanding the toolbox available to chemists for the synthesis of highly functionalized indazoles with diverse substitution patterns. mdpi.com

Reaction TypeCatalyst/ReagentPosition FunctionalizedReference
Suzuki-Miyaura CouplingPalladium CatalystC-3 rsc.org
C-H FunctionalizationRh(III) CatalystC-H bonds rsc.org
C-3 AminationCopper CatalystC-3 researchgate.net
IodinationIodineC-3 mdpi.com

Advanced Spectroscopic Techniques for Ultrasensitive Characterization

The precise characterization of newly synthesized compounds is fundamental to chemical research. For this compound and its derivatives, a suite of advanced spectroscopic techniques is employed to elucidate their structures and properties.

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, are routinely used to confirm the molecular weight and structural integrity of these compounds. rsc.orgmdpi.comjmchemsci.com Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. mdpi.comjmchemsci.com

For more in-depth analysis, techniques like X-ray crystallography can provide definitive three-dimensional structural information. nih.gov In the realm of biological applications, fluorescence spectroscopy can be used to study the interactions of indazole derivatives with biological macromolecules. rsc.org The development of ultrasensitive characterization methods is crucial for detecting and analyzing minute quantities of these compounds, particularly in complex biological matrices.

TechniqueInformation Obtained
1H NMRProton environment and connectivity
13C NMRCarbon skeleton
High-Resolution Mass Spectrometry (HRMS)Exact molecular weight and formula
Infrared (IR) SpectroscopyPresence of functional groups
X-ray CrystallographyThree-dimensional molecular structure

Theoretical Frameworks for Predicting Indazole Reactivity and Selectivity

Theoretical and computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules like this compound. dergipark.org.trdergipark.org.tr By applying quantum mechanical principles, researchers can gain deep insights into the factors that govern the reactivity and selectivity of indazole derivatives.

Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of indazoles. dergipark.org.trdergipark.org.trresearchgate.net These calculations can determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. dergipark.org.tr

These theoretical frameworks can also be used to model reaction mechanisms and predict the regioselectivity of chemical transformations. beilstein-journals.org For example, DFT calculations have been used to understand the regioselective alkylation of indazoles and to rationalize the observed product distributions. beilstein-journals.org By predicting the most likely sites for electrophilic or nucleophilic attack, these theoretical models guide the design of new synthetic strategies and help to explain experimental outcomes.

Theoretical ParameterSignificance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical reactivity and stability
Molecular Electrostatic Potential (MEP)Prediction of electrophilic and nucleophilic attack sites

Q & A

Q. What are the recommended synthetic routes for 1-(1H-Indazol-7-yl)ethanol, and how can researchers optimize reaction yields?

  • Methodological Answer : A one-step synthesis approach using AI-driven retrosynthetic analysis (e.g., Template_relevance models) is recommended, leveraging databases like PISTACHIO and REAXYS to predict feasible precursors and reaction conditions. For example, coupling 1H-indazole-7-carbaldehyde with methylmagnesium bromide under anhydrous conditions, followed by acid quenching, may yield the target compound. Optimization involves adjusting stoichiometry, temperature (e.g., −78°C for Grignard reactions), and purification via column chromatography (hexane/ethyl acetate gradients) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Use 1H^1H-NMR to confirm the presence of the ethanol moiety (δ 1.4–1.6 ppm for the CH3_3 group and δ 4.8–5.2 ppm for the OH proton). High-resolution mass spectrometry (HRMS) validates molecular weight (C9_9H10_{10}N2_2O, exact mass 162.0793). For structural ambiguity, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves atomic positions and hydrogen bonding networks .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Toxicity screening (e.g., Ames test) is advised due to potential mutagenicity (H341 hazard code) .

Q. How can researchers determine the solubility profile of this compound for formulation studies?

  • Methodological Answer : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λ~270 nm). For low solubility, consider co-solvency (PEG-400) or salt formation. Hansen solubility parameters (δD_D, δP_P, δH_H) predict compatibility with excipients .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound be resolved during structure refinement?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine scale factors and HKLF5 format for merged data. For positional disorder, apply PART/SUMP constraints and anisotropic displacement parameters. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps .

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?

  • Methodological Answer : Cross-validate DFT-calculated NMR shifts (B3LYP/6-311+G(d,p)) with experimental data. If discrepancies exceed 0.5 ppm, re-evaluate tautomeric forms (e.g., indazole NH vs. OH hydrogen bonding). For XRD vs. molecular docking mismatches, refine force field parameters (e.g., AMBER) to account for crystal packing effects .

Q. How can researchers assess the environmental impact of this compound in agricultural applications?

  • Methodological Answer : Conduct OECD 301F biodegradation tests under aerobic conditions. Quantify half-life in soil (HPLC-MS/MS) and bioaccumulation factors (log Kow_{ow} via shake-flask method). For ecotoxicity, use Daphnia magna acute toxicity assays (EC50_{50}) and algal growth inhibition tests .

Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound derivatives for antifungal activity?

  • Methodological Answer : Synthesize analogs via substitution at the indazole C3/C5 positions. Test minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus fumigatus. Perform molecular docking (AutoDock Vina) to correlate activity with binding affinity to fungal CYP51 .

Q. How can researchers reconcile open data sharing with privacy concerns in studies involving this compound?

  • Methodological Answer : Anonymize datasets via pseudonymization (e.g., replacing lab IDs with random codes). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. For sensitive data, employ controlled-access repositories (e.g., EMBL-EBI) with Data Use Agreements (DUAs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.